molecular formula C6H12O4 B13620428 4-Hydroxy-5-methoxypentanoic acid

4-Hydroxy-5-methoxypentanoic acid

Cat. No.: B13620428
M. Wt: 148.16 g/mol
InChI Key: FAFMYMDPFIDXOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-5-methoxypentanoic acid is an organic compound with the molecular formula C6H12O4 It is characterized by the presence of a hydroxyl group (-OH) and a methoxy group (-OCH3) attached to a pentanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-5-methoxypentanoic acid can be achieved through several methods. One common approach involves the hydroxylation of 5-methoxypentanoic acid using suitable oxidizing agents. Another method includes the esterification of 4-hydroxy-5-methoxy pentanoate followed by hydrolysis to yield the desired acid.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, esterification, and subsequent hydrolysis.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-5-methoxypentanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of 4-keto-5-methoxypentanoic acid.

    Reduction: Formation of 4-hydroxy-5-methoxypentanol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Hydroxy-5-methoxypentanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and as a precursor for biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of polymers and other industrial materials.

Mechanism of Action

The mechanism of action of 4-Hydroxy-5-methoxypentanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and interactions with enzymes and receptors. The compound may exert its effects by modulating oxidative stress, influencing metabolic pathways, and interacting with cellular receptors.

Similar Compounds:

    4-Hydroxy-2-pentanone: Shares a similar hydroxyl group but differs in the position and presence of the methoxy group.

    5-Methoxypentanoic acid: Lacks the hydroxyl group present in this compound.

    4-Hydroxy-5-methoxyphenylacetic acid: Contains a phenyl ring, making it structurally different but functionally similar.

Uniqueness: this compound is unique due to the presence of both hydroxyl and methoxy groups on a pentanoic acid backbone. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C6H12O4

Molecular Weight

148.16 g/mol

IUPAC Name

4-hydroxy-5-methoxypentanoic acid

InChI

InChI=1S/C6H12O4/c1-10-4-5(7)2-3-6(8)9/h5,7H,2-4H2,1H3,(H,8,9)

InChI Key

FAFMYMDPFIDXOA-UHFFFAOYSA-N

Canonical SMILES

COCC(CCC(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.